Methyl 5-bromobenzo[d]isoxazole-3-carboxylate

Catalog No.
S819314
CAS No.
1123169-30-1
M.F
C9H6BrNO3
M. Wt
256.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-bromobenzo[d]isoxazole-3-carboxylate

CAS Number

1123169-30-1

Product Name

Methyl 5-bromobenzo[d]isoxazole-3-carboxylate

IUPAC Name

methyl 5-bromo-1,2-benzoxazole-3-carboxylate

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

InChI

InChI=1S/C9H6BrNO3/c1-13-9(12)8-6-4-5(10)2-3-7(6)14-11-8/h2-4H,1H3

InChI Key

WLVOSGRKENYNLY-UHFFFAOYSA-N

SMILES

COC(=O)C1=NOC2=C1C=C(C=C2)Br

Canonical SMILES

COC(=O)C1=NOC2=C1C=C(C=C2)Br
  • Bioisosteres and Analog Design

    Methyl 5-bromobenzo[d]isoxazole-3-carboxylate may be of interest as a bioisostere for other molecules with similar functional groups. Bioisosteres are molecules that share similar shapes and properties with a biologically active molecule, allowing researchers to explore variations in activity. By substituting the bromine atom or other parts of the molecule, scientists could design and synthesize novel analogs to probe potential biological activity [].

  • Organic Synthesis

    The presence of the ester and isoxazole moieties suggests Methyl 5-bromobenzo[d]isoxazole-3-carboxylate could be a useful intermediate or precursor in organic synthesis. Organic synthesis involves the creation of complex molecules from simpler ones. Researchers might utilize this compound as a building block for the synthesis of more targeted molecules with desired properties [].

  • Material Science Applications

    The aromatic ring structure and functional groups within Methyl 5-bromobenzo[d]isoxazole-3-carboxylate hold potential for applications in material science. For instance, the molecule could be investigated for its suitability in the development of novel polymers or liquid crystals with specific electronic or optical properties [].

Methyl 5-bromobenzo[d]isoxazole-3-carboxylate is a chemical compound characterized by its unique isoxazole structure, which incorporates a bromine atom and a carboxylate group. The molecular formula for this compound is C9H6BrNO3C_9H_6BrNO_3 with a molecular weight of approximately 243.05 g/mol. Its structure features a five-membered heterocyclic ring containing an isoxazole moiety fused to a benzene ring, making it significant in various chemical and biological applications.

Typical of isoxazole derivatives:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
  • Esterification: The carboxylate group can react with alcohols in the presence of acid catalysts to form esters.
  • Reduction Reactions: The compound can be reduced to yield corresponding alcohols or amines, depending on the reducing agent used.

These reactions are crucial for modifying the compound for specific applications in medicinal chemistry and material science.

Isoxazole derivatives, including methyl 5-bromobenzo[d]isoxazole-3-carboxylate, have demonstrated various biological activities. Research suggests that they possess antimicrobial, anti-inflammatory, and anticancer properties. In particular, isoxazoles have been studied for their potential as inhibitors of specific enzymes and receptors involved in disease processes, making them valuable in drug discovery.

Several methods have been developed for synthesizing methyl 5-bromobenzo[d]isoxazole-3-carboxylate:

  • Metal-Free Synthetic Routes: Recent studies highlight metal-free methods involving the reaction of appropriate starting materials under microwave irradiation or conventional heating conditions to yield high purity products with good yields .
  • Bromination followed by Cyclization: A common synthetic pathway involves brominating benzo[d]isoxazole derivatives followed by cyclization reactions to introduce the carboxylate group.
  • Condensation Reactions: The compound can also be synthesized via condensation reactions between carboxylic acids and isoxazole derivatives under suitable conditions.

These methods are essential for producing the compound efficiently for research and industrial applications.

Methyl 5-bromobenzo[d]isoxazole-3-carboxylate finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it serves as a lead compound in drug design and development.
  • Material Science: It can be used as a building block for synthesizing polymers or advanced materials.
  • Chemical Research: The compound is utilized in synthetic organic chemistry for developing new reaction methodologies.

Studies on the interactions of methyl 5-bromobenzo[d]isoxazole-3-carboxylate with biological targets have shown promising results. For instance:

  • Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic uses .
  • Receptor Binding: Preliminary studies have explored its binding affinity to certain receptors, providing insights into its mechanism of action in biological systems.

These interaction studies are crucial for understanding the pharmacological potential of the compound.

Methyl 5-bromobenzo[d]isoxazole-3-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructural FeaturesNotable Activities
Methyl 5-chlorobenzo[d]isoxazole-3-carboxylateChlorine substitution at position 5Antimicrobial activity
Methyl benzo[d]isoxazole-3-carboxylateLacks halogen substitutionGeneral biological activity
5-Bromo-2-methylbenzo[d]isoxazoleMethyl substitution at position 2Potential anticancer properties
6-Bromo-3-methylbenzo[d]isoxazoleBromine at position 6Inhibitory effects on specific enzymes

Uniqueness of Methyl 5-bromobenzo[d]isoxazole-3-carboxylate

Methyl 5-bromobenzo[d]isoxazole-3-carboxylate stands out due to its specific bromination pattern and the presence of both an isoxazole and carboxylate group, which enhance its reactivity and biological profile compared to similar compounds. This unique structure allows it to participate in diverse

Cyclization Reactions

Oxime Cyclization Methodology

The most extensively utilized conventional approach for synthesizing benzoisoxazole derivatives involves the cyclization of ortho-substituted aromatic oximes . This method represents the earliest and most generally applied technique for benzoisoxazole synthesis, with particular relevance to methyl 5-bromobenzo[d]isoxazole-3-carboxylate preparation. The fundamental mechanism requires the formation of oxime intermediates from corresponding ketones or aldehydes, followed by intramolecular cyclization under basic conditions [2].

The cyclization process typically employs potassium hydroxide or sodium hydroxide as the base, with reaction temperatures ranging from 60-100°C . The stereochemical configuration of the oxime proves crucial, as literature demonstrates that only the Z-isomer undergoes successful cyclization to form the benzoisoxazole ring, while the E-isomer produces undesired side products [3]. However, the possibility of oxime isomerization under reaction conditions allows for the use of E/Z-oxime mixtures in synthetic protocols.

For brominated benzoisoxazole derivatives, the cyclization approach begins with appropriately substituted bromobenzoyl precursors. The synthesis involves treating o-halogenated benzophenone oximes with base to facilitate ring closure, generating 3-phenyl-1,2-benzisoxazole derivatives [2] [3]. This methodology has been successfully applied to prepare various substituted benzoisoxazoles, with yields typically ranging from 70-95% [4].

Kinetic Considerations

The kinetics of cyclization reactions involving o-halobenzophenone oximes have been extensively studied, revealing that the reaction proceeds through nucleophilic attack by the oxime oxygen on the ortho-carbon bearing the halogen substituent [2] [3]. The reaction rate depends significantly on the nature of the halogen substituent, with brominated substrates showing favorable reactivity profiles for cyclization processes.

Condensation Methods

Hydroxylamine-Diketone Condensation

Traditional condensation approaches utilize hydroxylamine hydrochloride with 1,3-diketones or β-ketoesters to construct the isoxazole ring system [6]. This methodology provides access to diversely substituted isoxazoles through a straightforward two-step process involving initial condensation followed by cyclization under acidic conditions.

The reaction typically proceeds in ethanol or acetic acid medium at elevated temperatures (60-120°C), with reaction times extending from 4-12 hours [7]. The method offers good functional group tolerance and can accommodate various substitution patterns on the aromatic ring, making it particularly suitable for preparing methyl ester derivatives of benzoisoxazoles.

Aldol-Type Condensation Reactions

An alternative condensation strategy involves the reaction of 2-aminophenols with aldehydes under acidic conditions to form benzoxazole intermediates, which can be further modified to introduce the isoxazole functionality [8] [7]. This approach has been successfully applied using polyphosphoric acid as a catalyst, providing moderate to good yields of the desired products.

The condensation method offers advantages in terms of substrate availability and reaction simplicity, though it typically requires longer reaction times compared to modern catalytic approaches. Typical yields range from 65-85%, with the method being particularly effective for preparing gram-scale quantities of target compounds.

Modern Synthetic Approaches

Palladium-Catalyzed Reactions

Carbon-Hydrogen Activation Methodologies

Contemporary palladium-catalyzed approaches have revolutionized benzoisoxazole synthesis through direct C-H activation strategies [9] [10]. The methodology involves palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes to construct 1,2-benzisoxazoles. This approach activates C-H bonds ortho to phenol-derived O-N bonds, enabling simultaneous construction of C-C and C-N bonds while preserving the O-N bonds intact [9].

The reaction typically employs palladium acetate as the catalyst with appropriate ligands, operating at temperatures of 110-150°C in solvents such as toluene or dimethylformamide [9] [10]. The method demonstrates excellent functional group tolerance and has been successfully applied to synthesize active pharmaceutical intermediates, including risperidone precursors.

Mechanistic Considerations

The palladium-catalyzed process proceeds through initial C-H activation followed by aldehyde insertion and subsequent cyclization. The reaction mechanism involves formation of a palladacycle intermediate, which undergoes reductive elimination to generate the benzoisoxazole product [9]. This methodology represents the first example of palladium-catalyzed C-H activation for benzoisoxazole synthesis, providing yields typically ranging from 65-85%.

Suzuki-Miyaura Cross-Coupling Applications

Haloisoxazole Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for functionalizing preformed isoxazole scaffolds [11] [12] [13]. This methodology enables the introduction of diverse aryl substituents through palladium-catalyzed coupling of halogenated isoxazoles with boronic acids or boronate esters.

The reaction conditions typically involve palladium tetrakis(triphenylphosphine) as the catalyst, with bases such as sodium carbonate or potassium phosphate, operating at temperatures of 100-150°C [13]. The methodology has been successfully applied to synthesize isoxazole-containing influenza A inhibitors, demonstrating its utility in medicinal chemistry applications.

MIDA Boronate Functionalization

Recent advances have introduced N-methyliminodiacetic acid (MIDA) boronate-functionalized isoxazoles as stable intermediates for Suzuki-Miyaura cross-coupling [12] [14]. This approach provides access to stable heterocyclic boronates that can undergo efficient cross-coupling reactions under mild conditions. The methodology offers advantages in terms of substrate stability and reaction efficiency, with yields typically ranging from 70-95%.

The MIDA boronate approach enables telescoped synthesis sequences, allowing for green chemistry applications through reduced waste generation and improved atom economy [12]. This methodology has been successfully applied to drug-like compounds, demonstrating its potential for pharmaceutical synthesis.

Carbon-Hydrogen Activation Methods

Ruthenium-Catalyzed Olefination

Ruthenium-catalyzed C-H activation has been developed for the regioselective functionalization of isoxazole substrates [15] [16]. The methodology involves Heck-type C-H olefination of isoxazoles with unactivated allyl sulfones, providing access to ortho-olefinated isoxazole derivatives with exclusive E-selectivity.

The reaction proceeds through dual sp2-sp2 C-H activation via an N-directed strategy, operating in dichloromethane at elevated temperatures [15]. Under specific conditions, the isoxazole can serve as a nitrile synthon, leading to ortho-olefinated benzonitrile products through ruthenium-mediated cleavage of the isoxazole ring.

Direct Arylation Methodologies

Step-by-step multifunctionalization of isoxazoles has been achieved through electrophilic aromatic substitution reactions and C-H direct arylations [17]. These approaches overcome the traditional challenges associated with isoxazole functionalization, including poor nucleophilicity and instability under basic conditions.

The methodology enables sequential introduction of multiple functional groups, providing access to highly substituted isoxazole derivatives. The approach has been successfully applied to pharmaceutical synthesis, demonstrating its utility for complex molecule construction.

Green Chemistry Approaches

Solvent-Free Synthesis Strategies

Environmental considerations have driven the development of green chemistry approaches for isoxazole synthesis [18] [19]. Ball-milling techniques enable solvent-free synthesis of 3,5-isoxazoles through 1,3-dipolar cycloaddition of terminal alkynes with hydroxyimidoyl chlorides. This methodology utilizes recyclable copper-aluminum oxide nanocomposite catalysts, achieving yields of 75-95% in reaction times of 30-60 minutes [18].

The mechanochemical approach offers significant environmental advantages, including elimination of organic solvents, reduced waste generation, and improved atom economy [18]. The methodology has been successfully scaled to gram quantities without modification of reaction conditions, demonstrating its practical utility for synthetic applications.

Aqueous Synthesis Protocols

Water-based synthesis protocols have been developed using agro-waste-derived catalysts [19] [20]. The approach employs Water Extract of Orange Fruit Peel Ash (WEOFPA) combined with glycerol as a green catalyst system for isoxazole synthesis. The methodology operates at 60°C with reaction times of 1-4 hours, achieving yields of 86-92%.

The green approach features several advantages including non-toxic catalyst systems, base-free conditions, and recyclable catalyst materials [19]. The methodology has been successfully applied to synthesize various isoxazole derivatives with demonstrated anticancer activity, highlighting its potential for pharmaceutical applications.

Ionic Liquid Catalysis

Ionic liquid-based catalysis has emerged as an environmentally benign alternative for isoxazole synthesis [21]. The methodology employs Brønsted acidic ionic liquid gels as heterogeneous catalysts under solvent-free conditions. This approach enables efficient synthesis of benzoxazoles, benzimidazoles, and related heterocycles with high yields and recyclable catalyst systems.

The ionic liquid approach offers advantages in terms of catalyst recovery, reduced environmental impact, and improved reaction efficiency [21]. The methodology operates at temperatures of 130°C with reaction times of 1-3 hours, providing yields comparable to traditional methods while offering superior environmental profiles.

Microwave-Assisted Synthesis

Microwave Irradiation Acceleration

Microwave-assisted synthesis has become an important technique for rapid isoxazole synthesis, offering significant advantages over conventional heating methods [22] [23] [24]. The methodology reduces reaction times from hours to minutes while improving yields and reaction selectivity.

Typical microwave conditions involve irradiation at 300-600W power for 5-10 minutes, achieving yields of 80-95% [23] [24]. The approach has been successfully applied to synthesize isoxazole derivatives from chalcone precursors, demonstrating significant time savings compared to conventional heating methods.

Mechanistic Advantages

Microwave irradiation provides uniform heating throughout the reaction mixture, leading to improved reaction kinetics and reduced side product formation [22] [25]. The methodology enables precise temperature control and rapid heating rates, contributing to improved yields and reaction reproducibility.

The approach has been successfully applied to synthesize quinoline-bearing isoxazoles through single-step synthesis from 2-chloro-3-formylquinoline and hydroxylamine [25] [26]. The methodology demonstrates particular utility for heterocyclic synthesis, where conventional heating methods may lead to thermal decomposition of sensitive intermediates.

Solvent-Free Microwave Synthesis

Combination of microwave irradiation with solvent-free conditions provides additional environmental benefits [25] [26]. The methodology eliminates the need for organic solvents while maintaining high reaction efficiency and product yields. This approach has been successfully applied to synthesize isoxazole derivatives on solid supports, demonstrating its utility for green chemistry applications.

Scalable Production Methods

Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful tool for scalable isoxazole synthesis [27] [28]. The methodology enables precise control of reaction parameters, including temperature, residence time, and mixing efficiency. Flow systems have been successfully applied to synthesize oxazoles directly from carboxylic acids, demonstrating scalability to gram quantities.

The approach offers advantages in terms of process control, heat transfer efficiency, and safety considerations for exothermic reactions [27]. Flow chemistry enables telescoped synthesis sequences, reducing intermediate isolation requirements and improving overall process efficiency.

Photoflow Synthesis

Photoflow synthesis combines continuous flow technology with photochemical activation to enable scalable heterocycle synthesis [27] [29]. The methodology has been successfully applied to synthesize methyl 3-hydroxyisoxazole-5-carboxylate on kilogram scale through photochemical bromination followed by condensation reactions.

The approach demonstrates excellent scalability, with consistent yields maintained across different scales [29]. The methodology incorporates safety considerations through controlled photochemical conditions and continuous processing, making it suitable for industrial applications.

Industrial Scale Considerations

Large-scale synthesis of isoxazole derivatives requires careful consideration of safety, environmental impact, and economic factors [29]. The development of scalable routes often involves optimization of reaction conditions, catalyst systems, and purification protocols to ensure consistent product quality and yield.

Recent developments in scalable synthesis have incorporated green chemistry principles, including solvent reduction, catalyst recycling, and waste minimization [18] [29]. These approaches demonstrate the feasibility of environmentally responsible large-scale synthesis of complex heterocyclic compounds.

XLogP3

2.6

Dates

Last modified: 08-16-2023

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